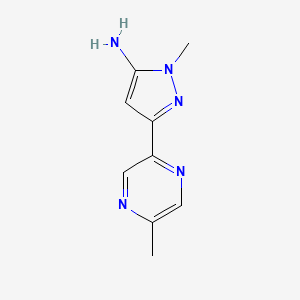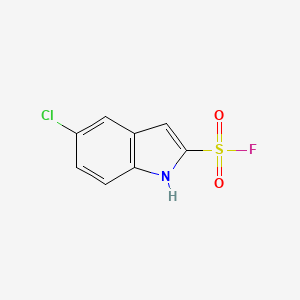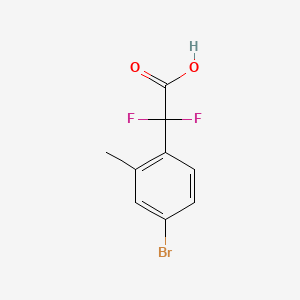
1-Methyl-3-(5-methyl-2-pyrazinyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(5-methyl-2-pyrazinyl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring fused with a pyrazine ring
Métodos De Preparación
The synthesis of 1-Methyl-3-(5-methyl-2-pyrazinyl)-1H-pyrazol-5-amine typically involves the alkylation of pyrazoles with appropriate reagents. One common method includes the use of poly(bromomethyl) compounds in the presence of potassium tert-butoxide in tetrahydrofuran (THF) as a solvent . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Análisis De Reacciones Químicas
1-Methyl-3-(5-methyl-2-pyrazinyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where halogenated derivatives are used as starting materials.
Common reagents and conditions for these reactions include the use of organic solvents like methanol, ethanol, and dichloromethane, along with catalysts such as copper salts . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methyl-3-(5-methyl-2-pyrazinyl)-1H-pyrazol-5-amine has several scientific research applications:
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(5-methyl-2-pyrazinyl)-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming complexes that can catalyze various chemical reactions. The specific pathways involved depend on the nature of the target and the context of its application .
Comparación Con Compuestos Similares
1-Methyl-3-(5-methyl-2-pyrazinyl)-1H-pyrazol-5-amine can be compared with other similar compounds such as:
1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid: This compound has a phenyl group instead of a pyrazinyl group, which affects its chemical properties and applications.
1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid:
The uniqueness of this compound lies in its specific structure, which combines the properties of both pyrazole and pyrazine rings, making it versatile for various applications.
Propiedades
Fórmula molecular |
C9H11N5 |
|---|---|
Peso molecular |
189.22 g/mol |
Nombre IUPAC |
2-methyl-5-(5-methylpyrazin-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C9H11N5/c1-6-4-12-8(5-11-6)7-3-9(10)14(2)13-7/h3-5H,10H2,1-2H3 |
Clave InChI |
HLSUQFQWRCQSBY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=N1)C2=NN(C(=C2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]methyl}carbamate](/img/structure/B13531288.png)

![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-carboxylic acid](/img/structure/B13531294.png)





![tert-butyl (1R,5S,6R)-6-[(methylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13531315.png)


